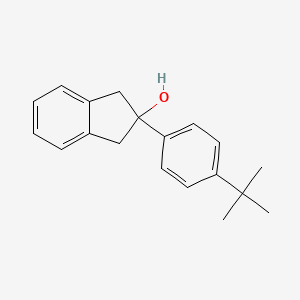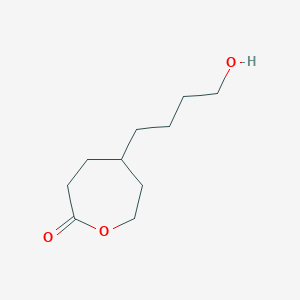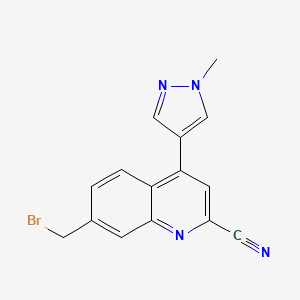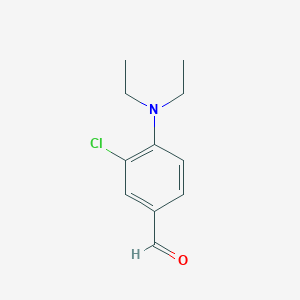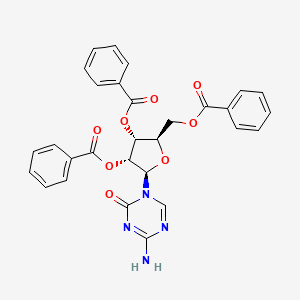
2',3',5'-Tri-o-benzoyl-5-azacytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that add methyl groups to DNA molecules, thereby affecting gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved through benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine. The azacytidine moiety is introduced through a series of reactions involving the substitution of the cytidine base with an azacytidine base .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-o-benzoyl-5-azacytidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different biological activities .
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-o-benzoyl-5-azacytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its effects on DNA methylation and gene expression, making it valuable in epigenetics research.
Medicine: Due to its potential anti-tumor activity, it is investigated as a candidate for cancer therapy.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine involves the inhibition of DNA methyltransferases. By inhibiting these enzymes, the compound prevents the addition of methyl groups to DNA, leading to changes in gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exhibiting anti-tumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-tumor activity.
5-Azacytidine: A well-known cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
Decitabine: Similar to 5-azacytidine, it is used in the treatment of myelodysplastic syndromes and other cancers
Uniqueness
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is unique due to its specific benzoyl protection groups, which may influence its solubility, stability, and biological activity compared to other cytidine analogs. These properties can make it more suitable for certain applications in research and therapy .
Propiedades
Fórmula molecular |
C29H24N4O8 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |
Clave InChI |
XMEBCSNOBVAIDQ-MOUTVQLLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol](/img/structure/B8304016.png)
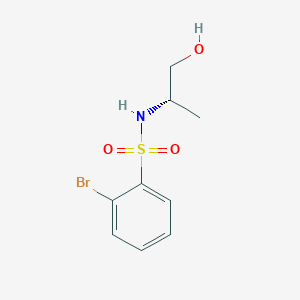
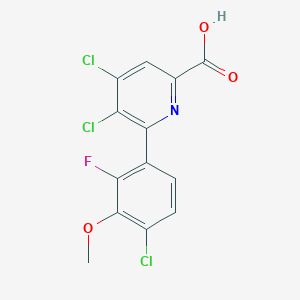
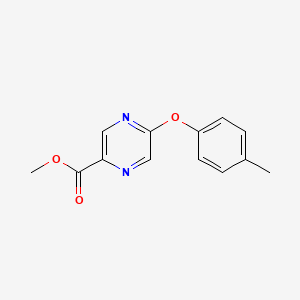
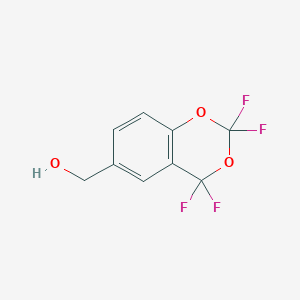
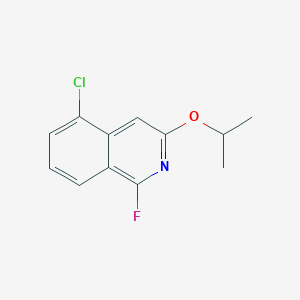
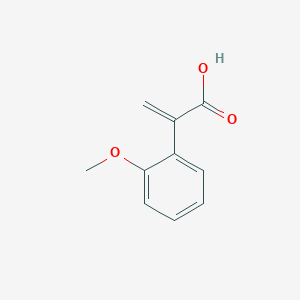
![2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid](/img/structure/B8304073.png)
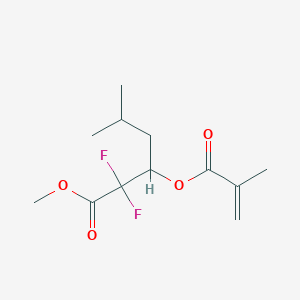
![1-[4-(3-Bromopropoxy)-3,5-dibromophenyl]ethanone](/img/structure/B8304097.png)
